1-Amino-4,4-difluorocyclohexane-1-carbonitrile
Description
1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a fluorinated cyclohexane derivative featuring an amino group and a carbonitrile substituent at the 1-position, with two fluorine atoms at the 4-position. This compound is recognized as a versatile building block in medicinal chemistry, particularly for its conformational rigidity and electronic modulation imparted by fluorine atoms. The carbonitrile group enhances its utility in nucleophilic substitution reactions, while the amino group facilitates further functionalization, making it valuable for drug discovery .
Properties
IUPAC Name |
1-amino-4,4-difluorocyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2/c8-7(9)3-1-6(11,5-10)2-4-7/h1-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLRDDUSVVSQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C#N)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of fluorine atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-4,4-difluorocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-4,4-difluorocyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
Carboxylic Acid Analogs
- 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (CAS: 1240529-10-5): Structural Difference: Replaces the carbonitrile group with a carboxylic acid. Properties: Fluorine atoms at C(4) preserve the cyclohexane geometry but significantly alter physicochemical properties, including lower log D (lipophilicity) and modified pKa compared to non-fluorinated analogs. Synthesis: Achieved in 22% overall yield via a three-step route from a commercial ketone precursor .
Carbonitrile Derivatives with Aromatic Substituents
- 4,4-Difluoro-1-(3-fluoro-4-hydroxyphenyl)cyclohexanecarbonitrile (Reference Example C-24): Structural Difference: Incorporates a 3-fluoro-4-hydroxyphenyl group at the 1-position. NMR data (δ 6.99–7.35 ppm for aromatic protons) confirm electronic effects from fluorine and hydroxyl groups . Applications: Likely explored for kinase inhibition or receptor targeting due to its aromatic pharmacophore .
Hydroxy-Substituted Analogs
- 4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile (CAS: 1150617-90-5): Structural Difference: Replaces the amino group with a hydroxyl group. Discontinued commercial availability suggests stability or synthesis challenges .
Fluorine Effects
- Fluorination at C(4) in 1-amino-4,4-difluorocyclohexane derivatives reduces basicity (pKa ~8.5 for amino group) and increases metabolic stability compared to non-fluorinated analogs. The carbonitrile group further lowers log D (experimental log D ~1.2), enhancing solubility .
Antimicrobial Activity
Biological Activity
1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a chemical compound with the molecular formula CHFN and a molecular weight of approximately 160.168 g/mol. This compound features a cyclohexane ring substituted with two fluorine atoms and a carbonitrile functional group, making it a subject of interest in medicinal chemistry due to its potential biological activities.
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit various biological activities, particularly in the realm of drug development. The compound's unique structure allows for interactions with biological systems that could lead to therapeutic applications. Some of the proposed activities include:
- Antimicrobial Properties : Initial investigations indicate the potential for antimicrobial effects, which may be beneficial in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Early research suggests that this compound could induce cytotoxic effects on certain cancer cell lines, warranting further exploration in oncology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Comparative analyses with structurally similar compounds have been conducted:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Amino-4-fluorocyclohexane-1-carbonitrile | One fluorine atom | Different reactivity due to fewer fluorine substitutions |
| 1-Amino-4,4-dichlorocyclohexane-1-carbonitrile | Chlorine atoms instead of fluorine | Altered reactivity and potential for different applications |
| 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid | Carboxylic acid functional group | Enhanced solubility and potential biological activity |
The dual fluorination combined with the carbonitrile group enhances the compound's lipophilicity and reactivity, making it a promising candidate for further medicinal chemistry studies.
Synthesis and Evaluation
A comprehensive synthesis approach has been documented for this compound. Research indicates that modifications in synthetic pathways can significantly impact yield and purity. For instance, utilizing high-pressure reactions and catalytic processes has shown promise in enhancing synthesis efficiency.
Biological Testing
In vitro studies have evaluated the biological activity of this compound against various cell lines. Notable findings include:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC values indicating potent activity (data not fully disclosed).
The proposed mechanism of action involves interaction with specific molecular targets within cells, potentially modulating pathways related to cell survival and proliferation. Further research is needed to elucidate these interactions fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
